8-Chloro-2'-deoxyadenosine

Descripción

Contextualization as a Purine (B94841) Nucleoside Analog

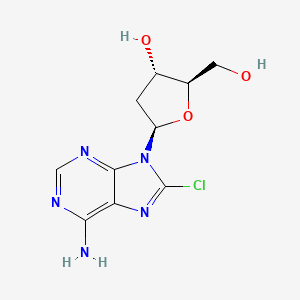

8-Chloro-2'-deoxyadenosine is classified as a purine nucleoside analog. medchemexpress.comebiohippo.com This means it is a synthetic compound structurally similar to the natural purine nucleoside, deoxyadenosine (B7792050), which is a fundamental building block of DNA. numberanalytics.comnih.gov Nucleoside analogs, by mimicking their natural counterparts, can interfere with cellular processes, a property that has been extensively exploited in the development of various therapeutic agents. numberanalytics.comnumberanalytics.com this compound is specifically an adenosine (B11128) analog and is categorized as a halo-nucleoside due to the presence of a chlorine atom. medchemexpress.comebiohippo.com

The core structure of a nucleoside consists of a nitrogenous base linked to a sugar moiety. In the case of this compound, the purine base is a chlorinated adenine (B156593), and the sugar is deoxyribose. This modification at the 8th position of the purine ring with a chlorine atom is a key feature that distinguishes it from the natural deoxyadenosine and influences its biochemical behavior.

Historical Perspective of Nucleoside Analogs in Therapeutic Development

The development of nucleoside analogs as therapeutic agents dates back to the 1950s. numberanalytics.com The initial exploration into these compounds was driven by the hypothesis that molecules mimicking the essential building blocks of nucleic acids could disrupt the replication of rapidly proliferating cells, such as cancer cells and viruses. nih.gov This led to the synthesis of the first nucleoside analogs, including 5-fluorouracil, in the 1950s and idoxuridine (B1674378) and vidarabine (B1017) in the 1960s. numberanalytics.comnumberanalytics.com

Over the decades, numerous nucleoside analogs have been developed and have become pivotal in the treatment of viral infections and various cancers. numberanalytics.comnumberanalytics.com A significant breakthrough in antiviral therapy came with the development of "chain terminators" like the 2',3'-dideoxy nucleosides, which were instrumental in the fight against the Human Immunodeficiency Virus (HIV). nih.gov The success of these early compounds spurred further research into modifying the nucleoside scaffold, including alterations to the sugar and the nucleobase, to enhance efficacy and selectivity. nih.govnih.gov This rich history of medicinal chemistry has paved the way for the investigation of a wide array of modified nucleosides, including halogenated derivatives like this compound. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZLVMNWNFWCR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action

Elucidation of Cytotoxic Pathways

The cytotoxic effects of 8-Chloro-2'-deoxyadenosine (8-Cl-dAdo) are multifaceted, involving the disruption of fundamental cellular processes. The compound undergoes intracellular phosphorylation to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which is a key mediator of its cytotoxic activity. nih.gov This active metabolite interferes with nucleic acid synthesis and triggers programmed cell death through various signaling cascades.

Inhibition of Ribonucleic Acid Synthesis

8-Cl-dAdo is a potent inhibitor of ribonucleic acid (RNA) synthesis. Its active form, 8-Cl-ATP, competitively inhibits RNA polymerase II, a crucial enzyme for the transcription of messenger RNA (mRNA). nih.gov The mechanisms underlying this inhibition are twofold. Firstly, 8-Cl-ATP can be directly incorporated into nascent RNA chains, acting as a chain terminator and preventing further elongation. Secondly, it can inhibit the polyadenylation of full-length mRNA transcripts, a critical step for mRNA stability and translation. nih.gov This global disruption of transcription leads to a reduction in the levels of short-lived proteins that are essential for cell survival and proliferation. nih.gov

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is orchestrated through a complex interplay of signaling pathways that converge on the activation of a family of cysteine proteases known as caspases.

The apoptotic cascade initiated by 8-Cl-dAdo involves both intrinsic and extrinsic pathways. Evidence suggests the involvement of initiator caspases such as caspase-2, caspase-8, and caspase-9, which in turn activate effector caspases like caspase-3. nih.govnih.gov Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.gov

One proposed mechanism involves a caspase-3-dependent mitochondrial feedback amplification loop. nih.gov In this model, initial caspase-3 activation, potentially triggered by various cellular stresses, leads to the cleavage and activation of other caspases, including caspase-8 and caspase-9. The activation of these caspases further amplifies the apoptotic signal, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria, thereby ensuring the cell's demise. nih.gov

Activation of Endoplasmic Reticulum Stress

A significant contributor to 8-Cl-dAdo-induced apoptosis is the induction of endoplasmic reticulum (ER) stress. The ER is a critical organelle responsible for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state of stress, which can ultimately lead to apoptosis if the stress is severe or prolonged. Treatment with 8-Cl-dAdo has been shown to induce sustained ER stress in various cell types. nih.gov

Modulation of the Unfolded Protein Response

The cellular response to ER stress is known as the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis by reducing the protein folding load and increasing the folding capacity of the ER. However, under conditions of persistent ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

The UPR is mediated by three main sensor proteins located in the ER membrane: PKR-like ER kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6). nih.gov Upon activation by ER stress, these sensors initiate downstream signaling cascades that modulate gene expression to cope with the stress. nih.gov In the context of 8-Cl-dAdo treatment, the sustained activation of the UPR, including the PERK and IRE1α pathways, contributes to the induction of apoptosis. nih.govresearchgate.netmdpi.com

Alterations in Cellular Bioenergetics and Metabolism

This compound significantly impacts the bioenergetic and metabolic state of cells, contributing to its cytotoxic effects.

Effects on Overall Cellular Metabolism

A primary metabolic consequence of 8-Cl-dAdo treatment is the depletion of intracellular adenosine (B11128) triphosphate (ATP) pools. nih.gov This reduction in ATP is a direct result of the compound's metabolism and its interference with key energy-producing pathways. The accumulation of the active metabolite, 8-Cl-ATP, is highly correlated with the depletion of endogenous ATP. nih.govresearchgate.net

Studies have shown that exposure to 8-Cl-dAdo can lead to a significant drop in intracellular ATP levels, with reductions ranging from 30% to 60% observed in some cell lines. nih.gov This energy depletion can have widespread consequences for cellular function, as ATP is required for a vast array of cellular processes. The compound's impact on energy metabolism is not limited to ATP depletion; it also affects other metabolic pathways, including glycolysis and oxidative phosphorylation. nih.gov Research suggests that 8-Cl-dAdo can inhibit both the phosphorylation and deamination of deoxyadenosine (B7792050), indicating a broader disruption of cellular metabolism. nih.gov

Interactive Data Table: Effect of this compound on Cellular ATP Levels

| Cell Line | Treatment Concentration (µM) | Duration of Treatment (hours) | ATP Reduction (%) |

| Mantle Cell Lymphoma (JeKo) | 10 | 24 | ~50 |

| Mantle Cell Lymphoma (Mino) | 10 | 24 | ~40 |

| Mantle Cell Lymphoma (SP-53) | 10 | 24 | ~30 |

| Mantle Cell Lymphoma (Granta 519) | 10 | 24 | ~60 |

This table is based on data reported in preclinical studies and is for illustrative purposes. nih.gov

Impact on Glycolysis

The compound this compound is an analog of adenosine, and its mechanism of action is closely related to that of its ribonucleoside counterpart, 8-chloroadenosine (B1666358) (8-Cl-Ado). Research into 8-Cl-Ado demonstrates a significant impact on cellular energy metabolism, which is intrinsically linked to glycolysis. Upon entering the cell, 8-Cl-Ado is metabolized into its monophosphate (8-Cl-AMP), diphosphate (B83284) (8-Cl-ADP), and triphosphate (8-Cl-ATP) forms. nih.gov These chlorinated metabolites, particularly 8-Cl-ATP, interfere with cellular ATP production and utilization. nih.govmedchemexpress.com

A primary mechanism of this interference is the inhibition of ATP synthase, a critical enzyme for ATP production during oxidative phosphorylation. nih.gov Molecular modeling studies have shown that 8-Cl-ADP and 8-Cl-ATP can occupy the same binding sites on ATP synthase as the natural substrates, ADP and ATP, respectively. This suggests that the chlorinated nucleotides act as competitors. nih.gov Specifically, 8-Cl-ADP can serve as a substrate for ATP synthase, but the resulting 8-Cl-ATP acts as an inhibitor of the enzyme. nih.gov

| Metabolite | Mechanism | Effect on Cellular ATP | Reference |

|---|---|---|---|

| 8-Chloro-ADP (8-Cl-ADP) | Acts as a competitive substrate for ATP synthase. | Contributes to the production of 8-Cl-ATP. | nih.gov |

| 8-Chloro-ATP (8-Cl-ATP) | Acts as an inhibitor of ATP synthase; competes with natural ATP. | Causes a significant decline (up to 50%) in the endogenous ATP pool. | nih.govmedchemexpress.com |

Pharmacological Targets and Biochemical Interactions

Identification of Primary Molecular Targets

The therapeutic potential of 8-Cl-dAdo stems from its ability to engage with specific molecular targets, leading to the disruption of critical cellular processes. Its mechanisms involve both the direct inhibition of signaling pathways and its metabolic conversion into active forms that interfere with nucleic acid synthesis.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates a complex signaling cascade. nih.govnih.gov This pathway is crucial for normal developmental processes, including cell motility, proliferation, and survival. nih.gov Dysregulation of c-Met signaling is implicated in cancer progression, where it can drive tumor growth and survival. nih.gov

Research indicates that 8-chloro-adenosine (8-Cl-Ado), a related compound, can inhibit this pathway. ashpublications.org The activation of the HGF/c-Met pathway leads to the phosphorylation of tyrosine residues on the receptor, which then recruit downstream signaling effectors like GRB2, SHC, and STAT3, ultimately activating major pathways such as RAS-ERK and PI3K-AKT. nih.govnih.gov Inhibition of this signaling cascade is a key aspect of the compound's mechanism of action.

The metabolic fate and activity of 8-Cl-dAdo are heavily reliant on its interactions with enzymes of the nucleoside salvage pathways. Unlike its parent compound, deoxyadenosine (B7792050), 8-Cl-dAdo is resistant to deamination by adenosine (B11128) deaminase (ADA), an enzyme that would otherwise inactivate it. oup.com This resistance is a critical feature that enhances its bioavailability and intracellular persistence.

The primary activating enzyme for 8-Cl-dAdo is deoxycytidine kinase (dCK). pnas.orgsigmaaldrich.com dCK is a key enzyme in the deoxynucleoside salvage pathway, responsible for phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. spandidos-publications.comlu.ch Its broad substrate specificity allows it to recognize and phosphorylate 8-Cl-dAdo, initiating its conversion into a therapeutically active metabolite. pnas.orgsigmaaldrich.com Studies in resistant cell lines have shown that a deficiency in dCK activity is a major determinant of resistance to this class of drugs, underscoring the enzyme's critical role in the compound's mechanism. nih.govcapes.gov.br In contrast, adenosine kinase activity is not significantly involved in its activation. nih.gov

Intracellular Accumulation of Active Metabolites

As a prodrug, 8-Cl-dAdo must be metabolized intracellularly to exert its biological effects. This bioactivation is a multi-step process mediated by the deoxynucleoside salvage pathway, culminating in the formation of a triphosphate metabolite that interferes with fundamental cellular processes.

Following its uptake into the cell, 8-Cl-dAdo is sequentially phosphorylated. The initial and rate-limiting step is the conversion to 8-chloro-2'-deoxyadenosine monophosphate, catalyzed by dCK. pnas.orgsigmaaldrich.com This is followed by subsequent phosphorylations by nucleoside monophosphate and diphosphate (B83284) kinases to form the diphosphate and, ultimately, the active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). nih.govcaymanchem.com

This active metabolite, 8-Cl-ATP, is the primary cytotoxic agent. nih.gov It accumulates to high intracellular concentrations and functions as an analog of the natural nucleotides ATP and dATP. ashpublications.orgnih.gov This accumulation leads to the inhibition of RNA synthesis and a reduction in endogenous ATP pools, but has a less immediate effect on DNA synthesis. ashpublications.orgnih.govcaymanchem.com The formation of 8-Cl-ATP is dependent on both the concentration of the parent compound and the duration of exposure. nih.gov For instance, in multiple myeloma cells exposed to 10 µM of 8-Cl-Ado, the intracellular concentration of 8-Cl-ATP can exceed 400 µM after 12 hours. nih.gov

The deoxynucleoside salvage pathway is essential for the activation of 8-Cl-dAdo. escholarship.org This pathway recycles nucleosides derived from the breakdown of nucleic acids, converting them back into nucleotides that can be used for DNA and RNA synthesis. escholarship.orgnih.gov The key enzymes in this pathway for purine (B94841) analogs are the kinases that perform the initial phosphorylation.

For 8-Cl-dAdo, deoxycytidine kinase (dCK) is the crucial activating enzyme. pnas.orgsigmaaldrich.comlu.ch The efficiency of this initial phosphorylation step by dCK is a key determinant of the drug's potency. nih.govnih.gov Cells with low or deficient dCK activity are unable to effectively phosphorylate 8-Cl-dAdo, and therefore cannot accumulate the cytotoxic 8-Cl-ATP metabolite, rendering them resistant to the compound's effects. nih.govcapes.gov.brnih.gov Therefore, the functionality of the deoxynucleoside salvage pathway, and specifically the expression and activity of dCK, is a prerequisite for the therapeutic action of this compound.

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme Name | Role in Metabolism | Interaction Type | Consequence of Interaction |

| Adenosine Deaminase (ADA) | Degradation | Resistant | Increased bioavailability and intracellular half-life of 8-Cl-dAdo. |

| Deoxycytidine Kinase (dCK) | Activation | Substrate | Initiates the phosphorylation cascade, converting 8-Cl-dAdo to its monophosphate form. This is the rate-limiting step for activation. |

| Nucleoside Kinases | Activation | Substrate | Perform subsequent phosphorylations to generate the active metabolite, 8-Chloro-Adenosine Triphosphate (8-Cl-ATP). |

Preclinical Research and Efficacy Studies

In Vitro Anti-neoplastic Activity

8-Chloro-2'-deoxyadenosine has demonstrated notable anti-neoplastic activity across a range of lymphoid malignancy cell lines. Its efficacy has been particularly studied in mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and multiple myeloma (MM).

In mantle cell lymphoma, this compound has been shown to inhibit the growth of various MCL cell lines, including Granta 519, JeKo, Mino, and SP-53. nih.govnih.gov Following a 24-hour exposure to a 10 μmol/L concentration of the compound, a loss of mitochondrial transmembrane potential and cleavage of poly [adenosine diphosphate (B83284) (ADP)-ribose] polymerase (PARP) were observed in three of the four cell lines, indicative of apoptosis. nih.gov A significant association was found between reduced ATP levels (a 30-60% reduction) and the accumulation of 8-Cl-ATP with the induction of cell death. nih.gov Furthermore, the intracellular concentrations of 8-Cl-ATP correlated with the inhibition of global transcription by 50-90%. nih.gov Uniquely in MCL compared to other hematological cancers, this compound also inhibited DNA synthesis and led to a selective depletion of dATP pools by 50-80%. nih.gov

Studies in multiple myeloma cell lines have revealed that this compound induces apoptosis and selectively inhibits RNA synthesis without affecting DNA synthesis. nih.gov The compound is converted to its triphosphate form, which is then incorporated into newly transcribed RNA, leading to the inhibition of RNA transcription. nih.gov Specifically, it preferentially incorporates into mRNA, suggesting a propensity toward RNA Polymerase II, and acts by causing premature transcriptional chain termination. nih.gov

In chronic lymphocytic leukemia, the analogue 2-chloro-2'-deoxyadenosine has been shown to be a potent inducer of apoptotic cell death. nih.gov This process is characterized by DNA cleavage into nucleosomal-sized multimers. nih.gov The cytotoxic effects of similar deoxyadenosine (B7792050) analogs in non-dividing lymphocytes have been linked to the disruption of mitochondrial integrity, leading to the release of pro-apoptotic proteins like cytochrome c and apoptosis-inducing factor. ashpublications.org

Interactive Table: Efficacy of this compound in Lymphoid Malignancy Cell Lines

| Cell Line | Malignancy Type | Key Findings |

| Granta 519, JeKo, Mino, SP-53 | Mantle Cell Lymphoma | Growth inhibition, induction of apoptosis, reduced ATP levels, inhibition of DNA and RNA synthesis. nih.govnih.gov |

| Multiple Myeloma Cell Lines | Multiple Myeloma | Induction of apoptosis, selective inhibition of RNA synthesis via premature chain termination. nih.gov |

| CLL Lymphocytes | Chronic Lymphocytic Leukemia | Potent induction of apoptosis, DNA fragmentation. nih.gov |

Efficacy in Myeloid Malignancies

The in vitro anti-leukemic potential of this compound has been demonstrated in acute myeloid leukemia (AML). The compound is active at nanomolar to low micromolar concentrations in human AML cell lines and primary patient cells. nih.gov Its cytotoxic metabolite, 8-Cl-ATP, depletes cellular ATP levels and interferes with RNA synthesis by being incorporated during transcription, which results in the termination of elongation and induction of apoptosis. nih.gov

A notable efficacy has been observed in AML cells harboring the FLT3-ITD mutation, which is associated with a poor prognosis. nih.gov this compound has been shown to induce significant apoptosis in leukemic stem cells (LSCs) while having minimal effects on normal stem cells. nih.gov The mechanism of action in this context involves the inhibition of miR-155 expression, which in turn leads to the induction of DNA damage and suppression of cell proliferation. nih.gov

Furthermore, preclinical studies have indicated a synergistic interaction between this compound and the BCL-2 inhibitor venetoclax (B612062) in AML. tmc.edu This combination has been found to cooperatively target rRNA synthesis and oxidative phosphorylation, leading to a decrease in the survival of the LSC-enriched cell population. tmc.edu

Interactive Table: In Vitro Activity of this compound in Myeloid Malignancy

| Cancer Type | Key Findings |

| Acute Myeloid Leukemia (AML) | Active in AML cell lines and primary cells at nanomolar to low micromolar concentrations. nih.gov |

| FLT3-ITD+ AML | Particularly effective against this subtype, inducing apoptosis in leukemic stem cells. nih.gov |

| AML (in combination with Venetoclax) | Synergistic inhibition of rRNA synthesis and oxidative phosphorylation. tmc.edu |

Activity in Solid Tumor Cell Lines (e.g., Cholangiocarcinoma)

Studies on colorectal cancer cell lines have also demonstrated the growth-inhibitory effects of this compound.

Research on human coronary artery endothelial cells (HCAEC) has shown that 8-chloro-adenosine, a related compound, can have significant effects on cell viability and metabolic activity.

In Vivo Therapeutic Potential

The therapeutic potential of this compound has been evaluated in several in vivo animal models of cancer.

In a murine model of FLT3-ITD+ AML, the combined treatment of this compound with the FLT3 inhibitor quizartinib resulted in a synergistic enhancement of survival in mice engrafted with FLT3-ITD+ MV4-11 AML cells, as compared to treatment with either drug alone. nih.gov This suggests a promising combination therapy approach for this high-risk AML subtype. nih.gov

For solid tumors, an in vivo study using a cholangiocarcinoma mouse model demonstrated that treatment with 8-chloro-adenosine alone was effective in inhibiting tumor growth. patsnap.com

Interactive Table: In Vivo Efficacy of this compound in Animal Models

| Malignancy Model | Animal Model | Key Findings |

| FLT3-ITD+ Acute Myeloid Leukemia | NSG mice engrafted with MV4-11 AML cells | Combination with quizartinib synergistically enhanced survival. nih.gov |

| Cholangiocarcinoma | Mouse model | 8-chloro-adenosine monotherapy inhibited tumor growth. patsnap.com |

Cellular Incorporation into Nucleic Acids

The ribonucleoside analog, 8-chloro-adenosine, has been shown to be incorporated into newly transcribed RNA, leading to RNA chain termination. This incorporation is not uniform across all RNA species. In studies conducted on multiple myeloma cells, 8-chloro-adenosine, after being converted to its triphosphate form (8-Cl-ATP), serves as a substrate for RNA polymerases.

Research has demonstrated a preferential incorporation of the analog into messenger RNA (mRNA). The level of incorporation into mRNA was found to be greater than 13 nmol/mg of RNA. This was significantly higher than its incorporation into ribosomal RNA (rRNA), which was approximately 3 nmol/mg of RNA, and soluble RNA (sRNA), at about 2 nmol/mg of RNA. This selective incorporation into mRNA is consistent with the observed potent inhibition of mRNA synthesis.

| RNA Species | Level of Incorporation (nmol/mg RNA) |

|---|---|

| Messenger RNA (mRNA) | >13 |

| Ribosomal RNA (rRNA) | ~3 |

| Soluble RNA (sRNA) | ~2 |

The incorporation of this compound into DNA has been investigated through in vitro studies utilizing DNA polymerase. In experiments with the Klenow fragment of E. coli DNA Polymerase I, which lacks 3'-5' exonuclease activity, it was demonstrated that the triphosphate form of the analog, 8-Cl-dATP, can be incorporated into a growing DNA strand.

Specifically, single nucleotide insertion experiments revealed that the Klenow fragment inserted 8-Cl-dATP opposite to a thymidine (T) residue in the template strand. However, the efficiency of this incorporation was found to be approximately two-fold less than that of the natural deoxyadenosine triphosphate (dATP). nih.gov The presence of this compound in the DNA template was also shown to cause pausing of the DNA polymerase during primer extension experiments. nih.gov

| Analog Triphosphate | Template Base | Relative Incorporation Efficiency | Reference |

|---|---|---|---|

| 8-Cl-dATP | Thymidine (T) | ~2-fold less efficient than dATP | nih.gov |

Clinical Development and Translational Research

Phase I and Phase II Clinical Investigations of 8-Chloroadenosine (B1666358)

Early phase clinical trials have been initiated to assess the potential of 8-Cl-Ado in treating hematologic cancers, particularly in patients with advanced disease. ashpublications.orgcancer.govpatsnap.com

A significant focus of the clinical development of 8-Cl-Ado has been on its potential application in acute myeloid leukemia (AML), a disease with a pressing need for novel therapeutic options, especially in the relapsed or refractory (R/R) setting. nih.gov A Phase I/II clinical trial (NCT02509546) was initiated to evaluate 8-Cl-Ado in patients with R/R AML. cancer.govpatsnap.com The primary goals of the phase I part of the study were to determine the safety and pharmacokinetics of the agent. tmc.edunih.gov

The study design involved administering 8-Cl-Ado daily for five days in escalating dose cohorts. nih.gov The endpoints included assessing disease response and various pharmacokinetic and pharmacodynamic measurements. tmc.edunih.gov Preclinical data supported this investigation, showing that 8-Cl-Ado could inhibit the growth of AML cell lines and primary AML blasts, including those with poor-risk mutations like FLT3-ITD. ashpublications.orgashpublications.org

Another clinical investigation, a Phase I trial (NCT05263284), was designed to evaluate 8-Cl-Ado in combination with venetoclax (B612062) for R/R AML patients. clinicaltrials.govcenterwatch.com The primary objectives of this study are to evaluate the safety and tolerability of the combination regimen. clinicaltrials.gov

Table 1: Overview of Key Clinical Trials for 8-Cl-Ado in AML

| Trial Identifier | Phase | Status | Condition | Intervention | Key Focus |

| NCT02509546 | Phase I/II | Completed | Relapsed/Refractory Acute Myeloid Leukemia | 8-Chloroadenosine | Single-agent activity, pharmacokinetics, and pharmacodynamics. cancer.govpatsnap.com |

| NCT05263284 | Phase I | Recruiting | Relapsed/Refractory Acute Myeloid Leukemia | 8-Chloroadenosine in combination with Venetoclax | Combination therapy safety and efficacy. patsnap.comclinicaltrials.govcenterwatch.com |

The initial clinical evaluation of 8-Cl-Ado in humans included a Phase I trial (NCT00714103) for patients with previously treated Chronic Lymphocytic Leukemia (CLL) or Small Lymphocytic Lymphoma (SLL). ashpublications.orgpatsnap.com This "first-in-man" study provided the foundational data on the compound's behavior in patients and demonstrated its feasibility for further development. ashpublications.org Preclinical work had already established that 8-Cl-Ado could inhibit the growth and survival of neoplastic cells from CLL patients. nih.gov The successful completion of this trial paved the way for investigations into other hematologic malignancies like AML. ashpublications.orgpatsnap.com

Translational Approaches and Biomarker Identification in Clinical Trials

Translational research has been a core component of the clinical trials involving 8-Cl-Ado, aiming to understand its mechanisms of action and identify biomarkers that could predict patient response or resistance. cancer.govlongdom.orgaltex.org

In the AML trials, several exploratory objectives were integrated to correlate clinical outcomes with molecular and cellular changes. cancer.gov Key areas of investigation included:

Pharmacokinetics (PK) and Pharmacodynamics (PD): Correlating clinical responses with plasma levels of 8-Cl-Ado and its metabolites, as well as the intracellular accumulation of its active triphosphate form, 8-Cl-ATP. cancer.govnih.gov Cellular PK studies in some AML patients showed that the accumulation of 8-Cl-ATP was linked to a reduction in AML blasts in the peripheral blood. tmc.edunih.gov

RNA/miRNA Signatures: Researchers aimed to generate pretreatment RNA and microRNA (miRNA) signatures from leukemic cells to explore potential associations with cytotoxicity and clinical response. cancer.gov Preclinical studies suggested a unique RNA-directed mechanism of action, with the potential for 8-Cl-Ado to down-regulate specific miRNAs like miR-155, which is implicated in leukemia cell growth. ashpublications.orgashpublications.org

Targeted Protein Expression: The trials sought to measure the impact of 8-Cl-Ado on specific short-lived messenger RNAs and their corresponding proteins within the leukemia cells. cancer.gov

In the context of CLL, translational studies during the Phase I trial revealed that 8-Cl-Ado treatment leads to the depletion of intracellular ATP pools. nih.govresearchgate.net This energy depletion activates AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn induces autophagy in the CLL lymphocytes. nih.gov This mechanism was observed both in laboratory incubations and in cells from patients undergoing therapy. nih.gov

Further metabolic investigations identified a novel major metabolic pathway for 8-Cl-Ado: the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado) and its monophosphate. nih.gov The formation of these succinylated metabolites was found to be associated with the levels of fumarate (B1241708), a key component of the Krebs cycle, suggesting a link between the drug's metabolism and cellular energy status. nih.gov

Table 2: Key Translational Findings for 8-Cl-Ado

| Finding | Disease Context | Description | Potential Implication |

| 8-Cl-ATP Accumulation | AML, CLL | The active triphosphate metabolite, 8-Cl-ATP, accumulates in leukemia cells, leading to a reduction in endogenous ATP pools. tmc.edunih.govnih.gov | Direct measure of drug activity within target cells; correlates with cytoreduction. nih.gov |

| AMPK Activation & Autophagy | CLL | Depletion of ATP by 8-Cl-ATP activates AMPK, leading to the induction of autophagy in cancer cells. nih.gov | A potential pharmacodynamic biomarker of drug effect. |

| miR-155 Down-regulation | AML (FLT3-ITD) | 8-Cl-Ado treatment was shown preclinically to decrease levels of miR-155, which is linked to leukemia cell survival signals. ashpublications.org | A potential predictive biomarker for sensitivity, especially in FLT3-ITD AML. ashpublications.org |

| Succinylated Metabolites | Mantle Cell Lymphoma | Formation of S-8-Cl-Ado and S-8-Cl-AMP is a major metabolic pathway linked to cellular fumarate levels. nih.gov | A potential biomarker related to the metabolic state of the tumor. |

Observed Clinical Responses and Challenges

In the Phase I trial for R/R AML, treatment with single-agent 8-Cl-Ado resulted in the cytoreduction of peripheral blood blasts. tmc.edunih.gov However, these responses were noted to be transient, indicating that the single agent might not be sufficient to induce durable remissions in this heavily pretreated patient population. nih.govtmc.edunih.gov

Mechanisms of Acquired and Intrinsic Resistance

Cellular Adaptations Leading to Drug Resistance

Cells can develop resistance to 8-Chloro-2'-deoxyadenosine through various adaptive strategies. These adaptations can prevent the drug from reaching its target, inactivate the drug, or alter the cellular response to it.

One key mechanism of resistance involves changes in the mitochondrial apoptotic pathway. In resistant cell lines, a lack of cytochrome c release from the mitochondria has been observed following treatment. This correlates with an enhanced ability of the mitochondria in resistant cells to sequester free calcium ions (Ca2+). This enhanced Ca2+ buffering capacity prevents the increase in cytosolic Ca2+ that is typically seen in sensitive cells after drug exposure, which is a critical step for initiating apoptosis. Consequently, resistant cells show a lack of activation of caspases and DNA fragmentation. This resistance mechanism is also associated with cross-resistance to agents like thapsigargin, which also acts by increasing cytosolic calcium, but not to apoptosis inducers that act through different pathways, such as staurosporine or Fas researchgate.net.

Another cellular adaptation involves the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively transporting a wide range of substances, including chemotherapeutic drugs, out of the cell nih.govresearchgate.net. This reduces the intracellular concentration of the drug to sublethal levels, thereby conferring resistance. Several ABC transporters, including P-glycoprotein (ABCB1), multidrug resistance-associated proteins (MRPs), and ABCG2, have been implicated in multidrug resistance in cancer nih.govpurdue.edudoaj.org. While not extensively studied specifically for this compound, the general mechanism of ABC transporter-mediated efflux is a well-established form of resistance to various nucleoside analogs and other chemotherapeutic agents.

Furthermore, resistance can be linked to the metabolic inactivation of the drug. For instance, the antiproliferative effects of related compounds like 8-chloro-adenosine 3':5'-monophosphate (8-Cl-cAMP) have been shown to be dependent on its conversion to metabolites such as 8-chloro-adenosine by enzymes present in serum nih.gov. Variations in the activity of such metabolizing enzymes could therefore contribute to differential sensitivity to the drug.

Finally, alterations in the drug's ultimate target can also lead to resistance. This compound's active metabolite, 2-chlorodeoxyadenosine triphosphate (CldATP), is incorporated into DNA. This incorporation can disrupt the binding of essential proteins like the TATA box-binding protein (TBP) to gene promoters, thereby inhibiting transcription kansascity.edu. It is conceivable that mutations in TBP or other components of the transcriptional machinery could render them less sensitive to the effects of CldATP incorporation, thus leading to a resistant phenotype.

| Adaptation Mechanism | Description | Key Cellular Components Involved |

|---|---|---|

| Altered Apoptosis Pathway | Resistant cells fail to undergo programmed cell death due to a lack of cytochrome c release from mitochondria. This is linked to an increased mitochondrial capacity to buffer calcium ions researchgate.net. | Mitochondria, Cytochrome c, Caspases, Calcium ions (Ca2+) |

| Increased Drug Efflux | Overexpression of ABC transporter proteins pumps the drug out of the cell, reducing its intracellular concentration to non-toxic levels nih.govresearchgate.netdoaj.org. | ABC transporters (e.g., P-glycoprotein, MRPs, ABCG2) |

| Altered DNA-Protein Interactions | Incorporation of the active drug metabolite into DNA normally inhibits transcription by disrupting protein binding. Alterations in these target proteins could confer resistance kansascity.edu. | TATA box-binding protein (TBP), RNA polymerase II |

Role of Nucleoside Phosphorylating Enzymes in Resistance Development

The activation of this compound is a critical step for its cytotoxic activity. This process is initiated by the phosphorylation of the parent compound into its monophosphate form, a reaction catalyzed by nucleoside phosphorylating enzymes.

Deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation of this compound and many other deoxyadenosine (B7792050) analogs. The activity of dCK is a key determinant of the drug's efficacy. A reduced or deficient dCK activity is a well-established mechanism of acquired resistance to these compounds nih.gov. In resistant cell lines, a direct correlation has been shown between decreased dCK activity and the level of resistance nih.gov. This is because a lower dCK activity leads to a reduced accumulation of the active triphosphate metabolite, 2-chloroadenosine triphosphate (CdATP), within the cell researchgate.net.

In some resistant cell lines, while the ability to accumulate CdATP varies, reflecting differences in the activities of both deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK), the cells remain uniformly resistant to the drug's apoptotic effects researchgate.net. This suggests that while enzyme activity is crucial, it is not the sole determinant of resistance.

The lymphotoxic effects of 2-chlorodeoxyadenosine require its phosphorylation, and this can be inhibited by deoxycytidine, which competes for the same activating enzyme, dCK nih.govnih.gov. This further underscores the central role of dCK in the drug's mechanism of action and as a key factor in resistance.

Studies comparing 2-chloro-2'-deoxyadenosine with its analogue, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA), have shown that CAFdA is a more efficient substrate for dCK. This results in a higher rate of phosphorylation and greater accumulation of the active triphosphate form compared to 2-chloro-2'-deoxyadenosine nih.gov. Cell lines with acquired resistance to CAFdA also exhibit decreased dCK activity and show cross-resistance to other analogues activated by this enzyme nih.gov.

| Enzyme | Role in Drug Action | Role in Resistance |

|---|---|---|

| Deoxycytidine Kinase (dCK) | Catalyzes the initial and rate-limiting step of drug activation (phosphorylation) nih.gov. | Decreased or deficient activity leads to reduced drug activation and is a primary mechanism of acquired resistance researchgate.netnih.gov. |

| Deoxyguanosine Kinase (dGK) | Also contributes to the phosphorylation and activation of the drug researchgate.net. | Variations in dGK activity can influence the overall accumulation of the active drug metabolite researchgate.net. |

Cross-Resistance Patterns with Related Nucleoside Analogs

Understanding the patterns of cross-resistance between this compound and other cytotoxic agents is important for designing effective therapeutic strategies. Cross-resistance occurs when resistance to one drug confers resistance to another, often due to a shared mechanism of action or resistance.

A significant pattern of cross-resistance is observed with other nucleoside analogs that are also substrates for deoxycytidine kinase (dCK). Cells that have acquired resistance to this compound due to decreased dCK activity are often cross-resistant to other purine (B94841) and pyrimidine nucleoside analogs that rely on dCK for their activation nih.gov.

In studies conducted on primary cultures of human hematologic neoplasms, 2-chlorodeoxyadenosine demonstrated a lack of cross-resistance with several commonly used anticancer drugs. Specifically, no correlation in cytotoxic activity was found between 2-chlorodeoxyadenosine and doxorubicin, vincristine, or cytosine arabinoside nih.govnih.govresearchgate.net. This suggests that the mechanisms of action and/or resistance for 2-chlorodeoxyadenosine are distinct from these agents.

Interestingly, a correlation in cytotoxic activity was observed between 2-chlorodeoxyadenosine and the alkylating agent nitrogen mustard nih.govnih.govresearchgate.net. This suggests a potential, though not fully elucidated, relationship in their mechanisms of action or in the cellular responses they elicit.

It is also noteworthy that some base-modified analogs of 2-chloro-2'-deoxyadenosine, such as 8-bromo-2-chloro-2'-deoxyadenosine and 8-thio-2-chloro-2'-deoxyadenosine, have shown resistance to degradation by bacterial purine-nucleoside phosphorylase (PNP) while retaining cytotoxic activity. This suggests that modifications to the purine ring can alter the compound's susceptibility to certain metabolic enzymes without necessarily affecting its activity, which could be a strategy to overcome specific types of resistance nih.gov.

| Compound/Class | Cross-Resistance with this compound | Reasoning |

|---|---|---|

| Other dCK-activated nucleoside analogs | Yes nih.gov | Shared mechanism of activation via the enzyme deoxycytidine kinase (dCK). Resistance is often due to decreased dCK activity nih.gov. |

| Doxorubicin | No nih.govnih.govresearchgate.net | Different mechanisms of action and resistance. |

| Vincristine | No nih.govnih.govresearchgate.net | Different mechanisms of action and resistance. |

| Cytosine arabinoside | No nih.govnih.govresearchgate.net | Different mechanisms of action and resistance. |

| Nitrogen mustard | Yes (correlation in activity) nih.govnih.govresearchgate.net | The exact reason for this correlation is not fully understood but suggests a potential link in their cytotoxic mechanisms or the cellular response to them. |

Synergistic Combination Therapies

Rationale for Multi-Agent Regimens with 8-Chloro-2'-deoxyadenosine

The primary rationale for employing this compound in multi-agent regimens stems from the observation that as a single agent, it can induce clinical responses that are often of limited duration. tmc.educlinicaltrials.govmdpi.comnih.gov This has prompted investigations into combination strategies to achieve more durable outcomes. The preclinical evidence of synergy with other targeted therapies provides a strong basis for these clinical explorations.

A key combination strategy involves the BCL-2 inhibitor, Venetoclax (B612062). The rationale for this pairing is multifaceted. This compound has been shown to inhibit ribosomal RNA (rRNA) synthesis. tmc.edumdpi.comnih.gov In acute myeloid leukemia (AML), for instance, this compound is metabolized to 8-Cl-ATP, which is incorporated into RNA and inhibits RNA synthesis. ashpublications.org Additionally, this compound has been found to suppress fatty acid oxidation (FAO) and the oxygen consumption rate (OCR), which is an indicator of oxidative phosphorylation (OXPHOS). tmc.edunih.gov

Interestingly, treatment with this compound alone can lead to an increase in the expression of the apoptotic protein p53. mdpi.comnih.gov While p53 induction is generally desirable for its tumor-suppressive functions, it can also activate FAO and OXPHOS, potentially creating a self-limiting effect on the drug's activity. mdpi.comnih.gov Venetoclax, on the other hand, is known to inhibit OXPHOS in leukemic stem cells. tmc.edunih.gov Therefore, the combination of this compound and Venetoclax is rationalized by the hypothesis that Venetoclax can counteract the p53-induced activation of FAO and OXPHOS, thereby enhancing the anti-leukemic effects of this compound. tmc.edumdpi.comnih.gov

Furthermore, recent studies have elucidated that 8-Chloro-adenosine (8-Cl-Ado), the prodrug of this compound, in combination with Venetoclax can synergistically target the methionine-MAT2A-S-adenosyl-methionine (SAM) axis in AML, providing another layer of mechanistic rationale for this combination. nih.govresearchgate.net

Another rationale for combination therapy involves the use of 8-Chloro-adenosine as a prodrug to sustain the plasma concentration of 8-chloro-cAMP, which also possesses anti-cancer properties. This approach aims to maximize the therapeutic window and clinical efficacy.

Preclinical Evidence of Synergistic Anti-tumor Effects

Preclinical studies have provided robust evidence for the synergistic anti-tumor effects of this compound in combination with other agents, particularly Venetoclax, in AML models.

In vitro studies have demonstrated that the combination of 8-Chloro-adenosine and Venetoclax leads to a synergistic inhibition of cell growth in various AML cell lines and primary AML blasts. ashpublications.org The synergy has been quantitatively demonstrated through the calculation of combination index (CI) values, which were indicative of strong synergy at doses required to inhibit 50%, 75%, and 90% of cell growth. ashpublications.org

One of the key mechanisms underlying this synergy is the enhanced disruption of cellular energy metabolism. While both agents individually can reduce intracellular ATP levels, the combination treatment results in a much more significant depletion. ashpublications.org For example, in KG-1a and MV4-11 AML cell lines, the combination treatment lowered ATP levels by approximately 70% and 90%, respectively, which was a substantially greater reduction than that observed with either agent alone. ashpublications.org

In vivo studies have further substantiated these findings. In immunodeficient mice engrafted with human AML cells, the combination of 8-Chloro-adenosine and Venetoclax resulted in a significantly longer survival compared to mice treated with either drug as a monotherapy. nih.govnih.gov This demonstrates that the synergistic effects observed in vitro translate to improved therapeutic outcomes in a preclinical animal model.

The tables below summarize some of the key preclinical findings for the combination of 8-Chloro-adenosine and Venetoclax in AML.

Synergistic Inhibition of Cell Growth in AML Cell Lines

| AML Cell Line | 8-Cl-Ado IC50 (µM) | Combination Effect with Venetoclax |

|---|---|---|

| MOLM-13 | 0.2 - 1.4 | Strong Synergistic Anti-proliferative Effects ashpublications.org |

| MOLM-14 | 0.2 - 1.4 | Strong Synergistic Anti-proliferative Effects ashpublications.org |

| KG-1a | 0.2 - 1.4 | Strong Synergistic Anti-proliferative Effects ashpublications.org |

| MV4-11 | 0.2 - 1.4 | Strong Synergistic Anti-proliferative Effects ashpublications.org |

| OCI-AML3 | 0.2 - 1.4 | Strong Synergistic Anti-proliferative Effects ashpublications.org |

Impact on Intracellular ATP Levels in AML Cell Lines

| Cell Line | Treatment | Reduction in Intracellular ATP |

|---|---|---|

| KG-1a | 8-Cl-Ado (10 µM) | ~20% ashpublications.org |

| Venetoclax (250 nM) | ~40% ashpublications.org | |

| Combination | ~70% ashpublications.org | |

| MV4-11 | 8-Cl-Ado (10 µM) | ~20% ashpublications.org |

| Venetoclax (250 nM) | ~40% ashpublications.org | |

| Combination | ~90% ashpublications.org |

Clinical Exploration of Combination Strategies

The encouraging preclinical data, coupled with the recognized need for more durable responses than what is achieved with monotherapy, has led to the clinical exploration of this compound in combination regimens.

A phase I clinical trial of single-agent 8-Chloro-adenosine in patients with relapsed or refractory AML demonstrated clinical activity; however, the responses were transient. tmc.educlinicaltrials.govmdpi.comnih.gov This experience has strongly suggested that the future of this agent in the clinical setting lies in combination therapies.

Based on the compelling preclinical synergy, a phase 1 clinical trial investigating the combination of 8-Chloro-adenosine with Venetoclax in patients with relapsed/refractory AML has been initiated. clinicaltrials.govnih.govresearchgate.net This trial (NCT05263284) is designed to assess the safety and efficacy of this combination in a patient population with a high unmet medical need. clinicaltrials.gov The primary objectives of such a trial are typically to determine the recommended phase 2 dose and to evaluate the preliminary anti-leukemic activity of the combination.

The exploration of this compound in combination with other agents is a critical step in defining its role in cancer therapeutics. The outcomes of ongoing and future clinical trials will be instrumental in establishing the clinical value of these synergistic combinations.

Chemical Modification and Prodrug Strategies

Design and Synthesis of 8-Chloro-2'-deoxyadenosine Analogs

The structural modification of 8-Cl-dA, targeting both the purine (B94841) base and the deoxyribose sugar moiety, has been a key strategy to develop novel derivatives with improved properties.

Modifications to the purine base of 2'-deoxyadenosine (B1664071) analogs are designed to alter their interaction with target enzymes and to confer resistance to metabolic degradation. For derivatives of 8-Cl-dA, research has often utilized 8-bromo-2'-deoxyadenosine (B120125) as a versatile starting material for introducing various substituents at the C8-position. plos.org

The synthesis of 8-substituted-2'-deoxyadenosine analogues can be achieved through nucleophilic displacement of the halogen atom at the C8-position. plos.org For instance, various primary and secondary amines can be reacted with 8-bromo-2'-deoxyadenosine to yield a range of 8-amino-substituted derivatives. plos.org While reactions with secondary amines often proceed at room temperature, the synthesis of 8-monosubstituted-amino derivatives may require heating. plos.org Other modifications include the introduction of a methylthio group by reacting the 8-bromo precursor with sodium methanethiolate. plos.org These synthetic strategies are applicable to the 8-chloro analog to produce a library of base-modified derivatives. A study on 2-chloro-2'-deoxyadenosine (Cladribine) showed that introducing a bromo or thio group at the C8 position resulted in derivatives that were resistant to degradation by E. coli purine-nucleoside phosphorylase (PNP), suggesting they could be effective as oral agents. nih.gov

| Derivative Name | Modification at Position 8 | General Synthetic Strategy |

| 8-Alkylamino-2'-deoxyadenosines | Alkylamino group | Nucleophilic displacement of a halogen (e.g., bromo) with a primary amine. plos.org |

| 8-Dialkylamino-2'-deoxyadenosines | Dialkylamino group | Nucleophilic displacement of a halogen with a secondary amine at room temperature. plos.org |

| 8-Methylthio-2'-deoxyadenosine | Methylthio group | Treatment of an 8-halo-2'-deoxyadenosine with sodium methanethiolate. plos.org |

This table presents examples of base-modified 2'-deoxyadenosine analogs, with synthetic strategies that are conceptually applicable to this compound.

Modifications to the 2'-deoxyribose moiety of nucleoside analogs can significantly influence their stability, conformation, and biological activity. One notable modification is the formation of a cyclonucleoside. For example, treatment of a 2-chloro-2'-deoxyadenosine derivative with potassium tert-butoxide as a base can lead to the formation of an 8,5'-cyclo derivative, creating a covalent bond between the C8 of the purine base and the C5' of the sugar. tandfonline.com

Prodrug Approaches to Enhance Pharmacological Properties

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. nih.govmdpi.com This approach is widely used to overcome undesirable physicochemical or pharmacokinetic properties of nucleoside analogs, such as 8-Cl-dA. nih.gov

A primary goal of prodrug design is to improve oral bioavailability, which is often limited for polar molecules like nucleoside analogs due to poor passive diffusion across the gastrointestinal tract. nih.govnih.gov Strategies typically involve masking the polar hydroxyl groups of the sugar moiety to increase the molecule's lipophilicity. nih.govwuxiapptec.com

Nucleoside analogs must be phosphorylated intracellularly to their active 5'-triphosphate form to exert their cytotoxic effects. sigmaaldrich.com The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation pathway. researchgate.netacs.org Prodrug strategies that deliver the monophosphate form directly into the cell can effectively bypass this hurdle. researchgate.netacs.org

The ProTide technology is a prominent example of this approach. cardiff.ac.uk It involves masking the nucleoside monophosphate with an aryl group and an amino acid ester, creating a phosphoramidate (B1195095) that can readily cross cell membranes. nih.govcardiff.ac.uk Once inside the cell, enzymatic cleavage releases the nucleoside monophosphate. acs.org

Another well-established method is the bis(pivaloyloxymethyl) [bis(POM)]-ester approach. In this strategy, the monophosphate is derivatized to a lipophilic phosphotriester. However, the synthesis of a bis(POM)-phosphate prodrug of 8-bromo-2'-deoxyadenosine, a close analog of 8-Cl-dA, was found to be challenging, resulting in a low yield due to an unexpected elimination/dehydration side reaction. acs.orgnih.gov This highlights the synthetic complexities that can arise when applying general prodrug strategies to specific nucleosides.

| Prodrug Approach | Parent Compound (Analog) | Modification | Goal | Key Findings |

| 5'-Ester Prodrug | 2-Chloro-2'-deoxyadenosine | Esterification of the 5'-hydroxyl group with phenylacetic or retinoic acids. frontierspartnerships.org | Improve Bioavailability / Targeted Delivery | Esters with retinoic acid were efficiently hydrolyzed by esterases, a prerequisite for activity. frontierspartnerships.org |

| Bis(POM)-phosphate | 8-Bromo-2'-deoxyadenosine | Derivatization of the 5'-monophosphate to a bis(pivaloyloxymethyl) phosphotriester. acs.orgnih.gov | Bypass Phosphorylation | Synthesis led to an unexpected elimination side reaction and low yields, indicating synthetic challenges. acs.orgnih.gov |

| Phosphoramidate (ProTide) | General Nucleoside Analogs | Masking of the 5'-monophosphate with an aryl group and an amino acid ester. nih.govcardiff.ac.uk | Bypass Phosphorylation / Enhance Delivery | A clinically validated technology that effectively delivers nucleoside monophosphates into cells. cardiff.ac.uknih.gov |

This table summarizes prodrug strategies that have been explored for this compound or its close analogs.

Beyond improving general bioavailability, prodrugs can be designed to enhance delivery into specific cells or tissues. wuxiapptec.comnih.gov This can be achieved by creating molecules that are recognized by cellular uptake transporters.

One successful strategy for polar drugs is the use of amino acid ester prodrugs, which can be recognized and transported by peptide transporters like hPEPT1, which is expressed in the intestine. umich.edu For instance, L-valyl ester prodrugs of antiviral nucleosides have been shown to significantly increase cellular uptake via this mechanism. umich.edu This approach could potentially be applied to 8-Cl-dA to enhance its intestinal absorption and cellular entry.

Furthermore, prodrugs can be designed for targeted delivery to specific cell types. The rationale behind synthesizing 5'-esters of cladribine (B1669150) was the potential for targeted delivery to lymphoid cells, which have high levels of the necessary activating kinases. frontierspartnerships.org The prodrug would be hydrolyzed intracellularly, trapping the active, phosphorylated form of the drug within the target cells. frontierspartnerships.org More advanced strategies involve conjugating the drug to moieties like antibodies or folic acid, which bind to specific receptors on the surface of cancer cells, thereby concentrating the therapeutic agent at the desired site of action. wuxiapptec.com

Structure-Activity Relationship Studies for Optimized Therapeutic Profiles

Modifications at the C2 position of the adenine (B156593) ring have been explored to modulate the activity of 2'-deoxyadenosine analogs. For instance, the substitution of the C2 hydrogen with a halogen, such as in 2-chloro-2'-deoxyadenosine (Cladribine), has been a cornerstone of developing potent antileukemic agents. sigmaaldrich.comnih.govopenaccesspub.org The presence of the chlorine atom at this position confers resistance to deamination by adenosine (B11128) deaminase, a key metabolic pathway that inactivates many adenosine analogs. openaccesspub.org This increased metabolic stability contributes to the compound's enhanced cytotoxic effects. openaccesspub.org

Further studies have shown that other substitutions at the C2 position also influence biological activity. The introduction of fluoro, bromo, and amino groups at the C2 position has resulted in compounds with significant toxicity against human melanoma cell lines. nih.gov Notably, 2-bromodeoxyadenosine demonstrated high selectivity against deoxyadenosine-sensitive cells. nih.gov The nature of the substituent at the C2 position is therefore a critical determinant of both the potency and the selectivity profile of these analogs.

| Compound | Modification at C2 | Observed Activity | Reference |

| 2-Chloro-2'-deoxyadenosine | Chloro | Antileukemic, resistance to adenosine deaminase | sigmaaldrich.comnih.govopenaccesspub.org |

| 2-Fluoro-2'-deoxyadenosine | Fluoro | Toxic to melanoma cells | nih.gov |

| 2-Bromo-2'-deoxyadenosine | Bromo | Selectively toxic to deoxyadenosine-sensitive melanoma cells | nih.gov |

| 2-Amino-8-aza-2'-deoxyadenosine | Amino | Toxic to melanoma cells | nih.gov |

The N6-amino group of 2'-deoxyadenosine analogs has been a frequent target for modification to enhance therapeutic properties. For example, in the context of P2Y1 receptor antagonists, N6-methylation of 2'-deoxyadenosine 3',5'-bisphosphate significantly increased antagonistic potency by 17-fold and eliminated residual agonist activity. nih.gov The size of the alkyl substituent at the N6 position is crucial; while an N6-ethyl group provided intermediate antagonist potency, an N6-propyl group abolished both agonist and antagonist activities. nih.gov Furthermore, benzoylation or dimethylation of the N6-amino group also led to a significant reduction or complete loss of antagonist activity at P2Y1 receptors. nih.gov

In a different context, N6-alkylation of a 2-chloro-6-fluoropurine nucleoside derivative was accomplished to synthesize a cladribine analogue. openaccesspub.org This highlights the versatility of N6-substitutions in creating diverse pharmacological profiles.

| Parent Compound | N6 Modification | Effect on P2Y1 Receptor Activity | Reference |

| 2'-deoxyadenosine 3',5'-bisphosphate | Methyl | 17-fold increase in antagonist potency, eliminated agonist activity | nih.gov |

| 2'-deoxyadenosine 3',5'-bisphosphate | Ethyl | Intermediate antagonist potency | nih.gov |

| 2'-deoxyadenosine 3',5'-bisphosphate | Propyl | Abolished agonist and antagonist activity | nih.gov |

| 2'-deoxyadenosine 3',5'-bisphosphate | Benzoyl or Dimethyl | Greatly diminished or abolished antagonist activity | nih.gov |

Substitution at the C8 position of the purine ring has been shown to significantly impact the interaction of deoxyadenosine (B7792050) analogs with their targets. For instance, an 8-bromo substitution on deoxyadenosine bisphosphate analogues drastically reduced their ability to interact with P2Y1 receptors. nih.gov This suggests that the C8 position is a sensitive site for modification, where even a relatively small substituent can lead to a significant loss of affinity.

In contrast, for other targets, C8 substitutions are explored to induce a specific conformation of the nucleoside. Substitution at the 8-position of adenine is known to favor the syn conformation, which can be beneficial for inhibiting certain enzymes like S-adenosylmethionine decarboxylase. acs.org

The sugar component of this compound and its analogs is another critical area for chemical modification to optimize therapeutic profiles. The presence of a 2'-deoxyribose is a defining feature of this class of compounds. However, further modifications to the sugar ring can enhance stability and activity.

For example, the introduction of a fluorine atom at the 2'-position in the arabino configuration, as seen in Clofarabine (2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine), increases the compound's resistance to acidic conditions and enzymatic degradation. nih.gov This modification was a strategic design element to improve the pharmacokinetic profile of the drug. nih.gov

Similarly, the synthesis of 2'- and 3'-deoxyadenosine bisphosphate analogues demonstrated that these modifications were well-tolerated for P2Y1 receptor antagonist activity. nih.gov The exploration of dideoxynucleoside analogs has also been a fruitful area of research, particularly in the development of antiviral agents. acs.org

| Compound | Sugar Modification | Advantage | Reference |

| Clofarabine | 2'-fluoro-arabino | Increased resistance to acidic conditions and enzymatic degradation | nih.gov |

| 2'- and 3'-deoxyadenosine bisphosphates | 2'- or 3'-deoxy | Tolerated for P2Y1 receptor antagonist activity | nih.gov |

Future Research Directions and Therapeutic Implications

Exploration of Novel Therapeutic Indications

The therapeutic utility of 8-Chloro-2'-deoxyadenosine, which has shown promise in preclinical models of various hematologic malignancies and solid tumors, is an active area of investigation. nih.govashpublications.org Current research is heavily focused on its application in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). nih.govpatsnap.com Phase I clinical trials have been initiated for patients with relapsed or refractory AML, establishing a foundation for further studies. patsnap.commdpi.comnih.gov

A significant future direction lies in the exploration of combination therapies. While monotherapy has demonstrated activity, responses can be transient. patsnap.comnih.gov This has prompted research into synergistic combinations, most notably with the BCL-2 inhibitor, venetoclax (B612062). cancer.govcenterwatch.comashpublications.org This combination is particularly promising for relapsed/refractory AML, as it targets the metabolic vulnerabilities of leukemic stem cells (LSCs). mdpi.comashpublications.orgnih.gov The synergy between this compound and venetoclax has been shown to be effective in AML cells with various mutations and cytogenetic abnormalities. ashpublications.org

Beyond AML and CLL, preclinical studies have indicated potential efficacy in other cancers, such as cholangiocarcinoma and multiple myeloma, suggesting a broader therapeutic window that warrants further clinical investigation. patsnap.com Additionally, the potential for this compound to act as a prodrug for 8-chloro-cyclic adenosine (B11128) monophosphate (8-Cl-cAMP) opens up another dimension for therapeutic strategies. chapman.edunih.gov

| Potential Therapeutic Indications for this compound | Rationale and Key Findings | Supporting Evidence |

| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase I/II clinical trials are underway. ashpublications.orgpatsnap.com Shows activity against poor-risk AML with mutations like FLT3-ITD. ashpublications.orgashpublications.org | Synergistic effects observed when combined with venetoclax, targeting leukemic stem cells. mdpi.comashpublications.org |

| Chronic Lymphocytic Leukemia (CLL) | A first-in-man phase I clinical trial has been conducted. ashpublications.org | Downregulates the expression of short-lived survival proteins like Mcl-1. nih.gov |

| Cholangiocarcinoma | Preclinical studies have shown that it induces endoplasmic reticulum stress and apoptosis in cholangiocarcinoma cells. patsnap.com | Found to be more potent than adenosine in inducing apoptosis in leukemia cells. patsnap.com |

| Multiple Myeloma | Preclinical data indicates cytotoxic effects. patsnap.com | Downregulates the c-Met proto-oncogene. nih.gov |

Advanced Mechanistic Investigations

A deeper understanding of the molecular mechanisms underpinning the action of this compound is crucial for its optimal clinical application. The primary mechanism involves its intracellular phosphorylation to the active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). nih.govashpublications.orgnih.gov This active form exerts its cytotoxic effects through a dual mechanism: inhibiting RNA synthesis and depleting cellular ATP levels. ashpublications.orgnih.govnih.gov

Recent advanced mechanistic studies have revealed more nuanced aspects of its activity. This compound is now understood to be an RNA-directed nucleoside analog that, upon incorporation into RNA, leads to chain termination. mdpi.comnih.gov This mode of action distinguishes it from many conventional chemotherapeutic agents that primarily target DNA synthesis. ashpublications.orgnih.gov

Furthermore, research has uncovered its role in inducing autophagic cell death through the phosphorylation and activation of AMP-activated protein kinase (AMPK). medchemexpress.com A significant recent finding is its ability to inhibit ribosomal RNA (rRNA) synthesis by downregulating the transcription initiation factor TIF-IA. mdpi.comnih.gov This event is linked to an increase in the levels of the tumor suppressor protein p53. mdpi.comnih.gov Intriguingly, this p53 activation can also trigger a paradoxical pro-survival mechanism by increasing fatty acid oxidation (FAO). mdpi.comnih.gov This finding has direct implications for combination therapies, as inhibitors of FAO could potentially enhance the efficacy of this compound.

Another novel discovery is a new metabolic pathway for this compound, leading to the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado) and its monophosphate. nih.gov The biological significance of this pathway is an area for future exploration.

Development of Predictive Biomarkers for Response and Resistance

The identification of predictive biomarkers is a critical step towards personalizing therapy with this compound. Current research points to several potential candidates that could help identify patients most likely to benefit from treatment and those who may be resistant.

A key determinant of sensitivity is the intracellular accumulation of the active metabolite, 8-Cl-ATP. nih.gov Studies in AML patients have shown that the level of 8-Cl-ATP accumulation is associated with the cytoreduction of peripheral blood blasts, suggesting its potential as a pharmacodynamic biomarker of response. patsnap.comnih.govresearchgate.net

The enzyme adenosine kinase plays a pivotal role in the activation of this compound through its initial phosphorylation. nih.gov Consequently, cancer cells lacking or having low levels of adenosine kinase are resistant to the drug. nih.gov This makes the expression and activity of adenosine kinase a strong candidate for a predictive biomarker of response.

Conversely, mechanisms of resistance are also being elucidated. The expression of Centrosomal Protein 72 (CEP72) has been found to have a positive correlation with the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma, indicating its potential as a biomarker for resistance. patsnap.com Furthermore, the paradoxical p53-induced increase in fatty acid oxidation (FAO) in response to treatment suggests that tumors with a high capacity for FAO may exhibit inherent or acquired resistance. mdpi.comnih.gov This opens the possibility of using markers of FAO to predict a less favorable response to monotherapy.

| Potential Biomarker | Role in Response/Resistance | Rationale |

| Intracellular 8-Cl-ATP levels | Response | Higher levels of the active metabolite are associated with greater cytoreduction in AML blasts. patsnap.comnih.govresearchgate.net |

| Adenosine Kinase Expression/Activity | Response | Essential for the initial phosphorylation and activation of this compound. nih.gov |

| CEP72 Expression | Resistance | Higher expression is correlated with increased resistance in multiple myeloma. patsnap.com |

| Fatty Acid Oxidation (FAO) Markers | Resistance | Increased FAO, paradoxically induced by p53 activation, may represent a mechanism of resistance. mdpi.comnih.gov |

Integration into Personalized Medicine Approaches

The future of this compound in cancer therapy is intrinsically linked to its integration into personalized medicine strategies. The goal is to move beyond a one-size-fits-all approach and tailor treatment based on the specific characteristics of a patient's tumor.

A prime example of this is the combination of this compound with venetoclax in AML. This strategy is particularly relevant for patients with relapsed or refractory disease, a population with a clear unmet medical need. cancer.govcenterwatch.com Furthermore, the demonstrated activity of this compound against AML harboring poor-risk mutations, such as FLT3-ITD, suggests that its use could be personalized based on the genomic profile of the leukemia. ashpublications.orgashpublications.org

An important aspect of its potential in personalized medicine is its activity in cancers with p53 mutations. ashpublications.orgresearchgate.net Since many cancers exhibit mutations in this key tumor suppressor gene, a drug that is effective regardless of p53 status would be a valuable addition to the oncologist's armamentarium.

The development of the predictive biomarkers discussed previously will be instrumental in patient stratification. For instance, patients with tumors expressing high levels of adenosine kinase could be selected for treatment, while those with high CEP72 expression or markers of elevated FAO might be considered for alternative therapies or combination strategies designed to overcome these resistance mechanisms. As our understanding of the molecular drivers of cancer deepens, frameworks like the myeloMATCH program for AML, which aims to tailor therapy based on genetic markers, will likely incorporate novel agents such as this compound for specific patient subgroups. youtube.com

Q & A

Basic Research Questions

Q. What are the primary mechanisms of 8-Cl-dAdo formation in biological systems, and how can these be experimentally replicated?

- Answer : 8-Cl-dAdo is generated via chlorination of 2'-deoxyadenosine by hypochlorous acid (HOCl) or N-chloramines (e.g., histamine chloramine, His-C) during inflammatory responses. Myeloperoxidase (MPO) released by activated neutrophils catalyzes HOCl production, which reacts with DNA or isolated nucleosides. To replicate this in vitro, researchers can treat DNA or nucleoside solutions with HOCl (e.g., 0.1–1 mM) at physiological pH (7.4) and temperature (37°C) for 1–24 hours. Analytical validation via LC-MS/MS is recommended to confirm product identity .

Q. What methodologies are most effective for detecting and quantifying 8-Cl-dAdo in cellular or tissue samples?

- Answer : Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation : DNA hydrolysis using enzymes (e.g., nuclease P1, alkaline phosphatase) to release nucleosides.

- Chromatography : Reverse-phase C18 columns with mobile phases (e.g., methanol/water gradients).

- Quantification : Use of stable isotope-labeled internal standards (e.g., ¹⁵N- or ¹³C-labeled 8-Cl-dAdo) to correct for matrix effects. Sensitivity is critical, as 8-Cl-dAdo levels in tissues are often near the limit of quantification (LOQ ~143 lesions/10⁹ nucleotides) .

Q. What is the biological significance of 8-Cl-dAdo in inflammation-associated pathologies?

- Answer : 8-Cl-dAdo serves as a biomarker of oxidative DNA damage during chronic inflammation. Its accumulation correlates with MPO activity and is implicated in carcinogenesis due to:

- Mutagenic potential : Chlorinated bases may cause replication errors or inhibit DNA repair pathways (e.g., nucleotide excision repair).

- Pro-inflammatory feedback : Sustained MPO activity in epithelial cells (e.g., prostate, ovarian) exacerbates DNA damage and cellular proliferation .

Advanced Research Questions

Q. How can researchers design experiments to distinguish 8-Cl-dAdo formation via HOCl versus N-chloramines?

- Answer : Use selective inhibitors or genetic models:

- HOCl-specific : Treat samples with MPO inhibitors (e.g., 4-aminobenzoic acid hydrazide) or use MPO-knockout cell lines.

- N-chloramine-specific : Pre-treat cells with taurine (scavenges HOCl, promotes taurine chloramine formation) or use histidine-deficient media to limit His-C generation.

- Analytical differentiation : Compare product ratios (e.g., 5-Cl-dCyt vs. 8-Cl-dAdo), as HOCl favors 5-Cl-dCyt in DNA, while His-C produces more 8-Cl-dAdo .

Q. How should contradictory data on 8-Cl-dAdo detection (e.g., presence in plasma vs. absence in cellular DNA) be resolved?

- Answer : Contradictions may arise from:

- Technical limitations : Low abundance near LOQ requires optimized sample preparation (e.g., affinity enrichment).

- Biological variability : Tissue-specific MPO expression or repair efficiency (e.g., prostate vs. blood cells).

- Experimental validation : Cross-validate using multiple detection platforms (e.g., immunohistochemistry for MPO co-localization, adduct-specific antibodies). Report negative results with detection thresholds .

Q. What strategies improve the sensitivity of 8-Cl-dAdo detection in low-abundance samples?

- Answer :

- Pre-concentration : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Chemical derivatization : Use dansyl chloride or other tags to enhance ionization efficiency.

- High-resolution MS : Employ Orbitrap or Q-TOF systems for accurate mass/charge discrimination.

- Internal standards : Synthesize deuterated or ¹³C-labeled analogs to correct for signal suppression .

Methodological Recommendations

- Experimental Controls : Include sham-treated samples (no HOCl/His-C) and positive controls (e.g., H₂O₂-treated DNA).

- Ethical Compliance : Adhere to biosafety protocols (e.g., PPE, ventilation) when handling chlorinating agents .

- Data Reproducibility : Perform triplicate runs and report coefficient of variation (CV < 15%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.